molecular formula C8H6BrClO4S B2794501 Methyl 4-bromo-2-(chlorosulfonyl)benzoate CAS No. 1374249-95-2

Methyl 4-bromo-2-(chlorosulfonyl)benzoate

Cat. No.: B2794501
CAS No.: 1374249-95-2
M. Wt: 313.55
InChI Key: BXVOUPRBGBQUOK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S . It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a chlorosulfonyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination: The synthesis begins with the bromination of methyl benzoate to introduce a bromine atom at the 4-position.

    Chlorosulfonation: The brominated intermediate undergoes chlorosulfonation to introduce the chlorosulfonyl group at the 2-position.

Industrial Production Methods: : The industrial production of methyl 4-bromo-2-(chlorosulfonyl)benzoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(chlorosulfonyl)benzoate involves its reactivity due to the presence of the bromine and chlorosulfonyl groups. These groups make the compound highly reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Methyl 4-bromo-2-(chlorosulfonyl)benzoate is unique due to the specific positioning of the bromine and chlorosulfonyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 4-bromo-2-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOUPRBGBQUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374249-95-2
Record name methyl 4-bromo-2-(chlorosulfonyl)benzoate
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